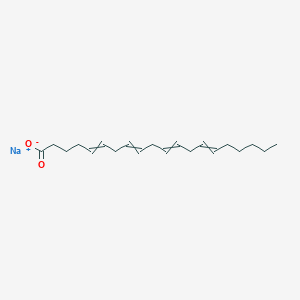![molecular formula C35H28N2O2 B8249626 2-cyano-3-{4-[4-(2,2-diphenylethenyl)phenyl]-1H,2H,3H,3aH,8bH-cyclopenta[b]indol-7-yl}prop-2-enoic acid](/img/structure/B8249626.png)
2-cyano-3-{4-[4-(2,2-diphenylethenyl)phenyl]-1H,2H,3H,3aH,8bH-cyclopenta[b]indol-7-yl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-{4-[4-(2,2-diphenylethenyl)phenyl]-1H,2H,3H,3aH,8bH-cyclopenta[b]indol-7-yl}prop-2-enoic acid is an organic compound known for its applications in dye-sensitized solar cells (DSSCs). This compound is an indoline-based organic dye with a large band-gap, making it an effective sensitizer in organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-{4-[4-(2,2-diphenylethenyl)phenyl]-1H,2H,3H,3aH,8bH-cyclopenta[b]indol-7-yl}prop-2-enoic acid involves multiple steps. One common method includes the reaction of 4-(2,2-diphenylethenyl)benzaldehyde with cyclopentanone in the presence of a base to form an intermediate. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-{4-[4-(2,2-diphenylethenyl)phenyl]-1H,2H,3H,3aH,8bH-cyclopenta[b]indol-7-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-{4-[4-(2,2-diphenylethenyl)phenyl]-1H,2H,3H,3aH,8bH-cyclopenta[b]indol-7-yl}prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-3-{4-[4-(2,2-diphenylethenyl)phenyl]-1H,2H,3H,3aH,8bH-cyclopenta[b]indol-7-yl}prop-2-enoic acid involves its ability to act as a photosensitizer. In DSSCs, the compound absorbs light and generates excited electrons, which are then transferred to the conduction band of the semiconductor (e.g., TiO2). This process enhances the photo-excitation of the electrochemical devices, leading to improved power conversion efficiency .
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid: Another important dye used in DSSCs with similar optoelectronic properties.
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid: Known for its applications in organic electronics and as a fluorescent probe.
Uniqueness
2-cyano-3-{4-[4-(2,2-diphenylethenyl)phenyl]-1H,2H,3H,3aH,8bH-cyclopenta[b]indol-7-yl}prop-2-enoic acid is unique due to its large band-gap and high charge mobility, making it particularly effective as a sensitizer in DSSCs. Its structure allows for efficient light absorption and electron transfer, which are crucial for the performance of photovoltaic devices .
Properties
IUPAC Name |
2-cyano-3-[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N2O2/c36-23-28(35(38)39)20-25-16-19-34-32(22-25)30-12-7-13-33(30)37(34)29-17-14-24(15-18-29)21-31(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,30,33H,7,12-13H2,(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTRYMLNXIJMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)C=C(C#N)C(=O)O)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3S,6R,8R,9R,10S)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B8249568.png)
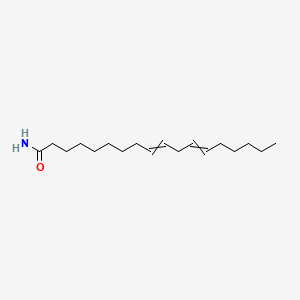

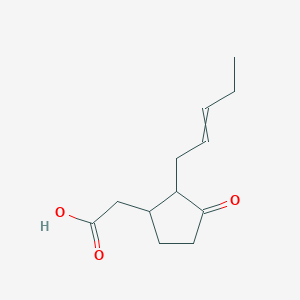
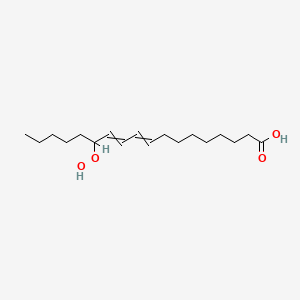
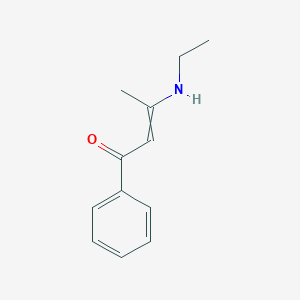
![6,8-Dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B8249594.png)
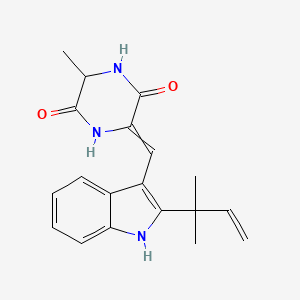
![N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B8249604.png)
![2-[Carbamoyl-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B8249605.png)
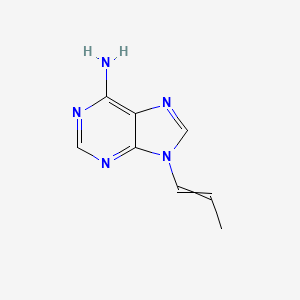
![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]-propan-2-ylamino]propanoic acid](/img/structure/B8249612.png)
![2-(1,1-Dimethylpropyl)-4-[3-(1,1-dimethylpropyl)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone](/img/structure/B8249620.png)
